Crebinostat
CAS No.:
Cat. No.: VC0524436
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide |
| Standard InChI | InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+ |
| Standard InChI Key | AEIVDBATQVVQFS-RCCKNPSSSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO |
| Appearance | Solid powder |
Introduction
Mechanism of Action
HDAC Inhibition Profile
Crebinostat demonstrates nanomolar potency against specific HDAC isoforms, as shown in Table 1:
Table 1: HDAC Inhibition Profile of Crebinostat
| HDAC Isoform | Class | IC50 (nM) |
|---|---|---|
| HDAC1 | I | 1.4 ± 0.05 |
| HDAC2 | I | 2.1 ± 0.08 |
| HDAC3 | I | 3.4 ± 0.07 |
| HDAC6 | IIb | 9.3 |
| HDAC8 | I | >1000 |
| Data compiled from biochemical assays using recombinant HDACs |
This selective inhibition profile minimizes off-target effects while maximizing activity against isoforms regulating neuronal plasticity. The compound’s 650-fold selectivity for HDAC1 over HDAC8 suggests specific targeting of nuclear chromatin-modifying complexes rather than cytoplasmic deacetylases .
Biochemical Consequences of HDAC Inhibition
In primary neuronal cultures, crebinostat treatment induces rapid histone hyperacetylation:
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Histone H3 acetylation: 3.8-fold increase at 1 μM (4-hour treatment)
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Histone H4 acetylation: 2.9-fold increase at 1 μM (4-hour treatment)
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α-Tubulin acetylation: 2.4-fold increase in hippocampal slices (1-hour treatment)
These biochemical changes correlate with enhanced CREB-mediated transcription, particularly upregulation of immediate early genes like Egr1 and neurotrophic factors including Bdnf . The dual action on both histone and non-histone substrates (e.g., tubulin) suggests a multimodal mechanism influencing both gene expression and cytoskeletal dynamics.
Cognitive Enhancement and Memory Formation
Object Recognition Memory Studies
A pivotal study using weak training protocols (5-minute exposure) in rodents demonstrated crebinostat’s ability to convert short-term memory into long-term memory (LTM):
Table 2: Memory Enhancement in Object Recognition Task
| Parameter | Control Group | Crebinostat Group |
|---|---|---|
| Discrimination Index | 0.02 ± 0.07 | 0.31 ± 0.09* |
| Novel Object Preference | 48% | 68%* |
| p < 0.05 vs control; n=15/group |
Notably, crebinostat-treated animals achieved discrimination indices comparable to those seen with stronger training protocols (10-minute exposure), suggesting pharmacological rescue of insufficient memory consolidation .
Fear Conditioning Paradigms
Systemic administration (10 mg/kg/day for 10 days) enhanced contextual fear memory by 40% compared to vehicle controls in mice . This effect persisted for ≥7 days post-training, indicating stabilization of long-term memory traces rather than transient performance enhancement.
Molecular and Cellular Effects
Synaptic Plasticity Markers
Crebinostat treatment induces structural and functional neuroplastic changes:
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Synapsin-1 punctae density: +35% increase in dendritic regions
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PSD-95 expression: 1.8-fold upregulation in hippocampal neurons
These changes occur concomitantly with transcriptomic shifts favoring synaptic remodeling genes. Whole-genome analysis revealed enrichment in protein interaction networks related to:
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Postsynaptic density organization (p=3.2×10⁻⁵)
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Axon guidance (p=1.8×10⁻⁴)
HDAC6 Regulation
Unique among HDAC inhibitors, crebinostat reduces HDAC6 protein levels by 45% in hippocampal slices despite being primarily an enzymatic inhibitor . This paradoxical regulation suggests additional post-translational mechanisms affecting HDAC6 stability, potentially through:
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Enhanced proteasomal degradation
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Altered microtubule-HDAC6 interactions
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Autoregulatory feedback from increased α-tubulin acetylation
The HDAC6 reduction creates a sustained acetylation environment that persists beyond direct enzyme inhibition, possibly explaining crebinostat’s prolonged cognitive effects.
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